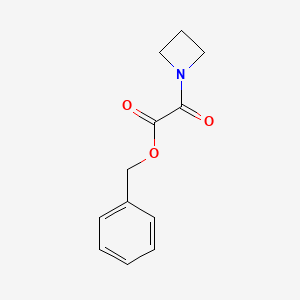

Benzyl 2-(Azetidin-1-yl)-2-oxoacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

benzyl 2-(azetidin-1-yl)-2-oxoacetate |

InChI |

InChI=1S/C12H13NO3/c14-11(13-7-4-8-13)12(15)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |

InChI Key |

FJTWPMBUMOGCEB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C(=O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of Benzyl 2 Azetidin 1 Yl 2 Oxoacetate

Reactions Involving the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring in Benzyl (B1604629) 2-(azetidin-1-yl)-2-oxoacetate is largely dictated by its inherent ring strain, which is approximately 25.4 kcal/mol. nih.gov This strain, while making the ring more susceptible to reactions than larger heterocycles like pyrrolidines, also renders it significantly more stable and easier to handle than the more strained aziridines. nih.gov The presence of an electron-withdrawing N-acyl (oxoacetate) group significantly influences the ring's reactivity, primarily by decreasing the nucleophilicity of the nitrogen atom and potentially activating the ring carbons toward certain reactions.

Ring-Opening Reactions of Azetidine Derivatives

Ring-opening reactions are a hallmark of strained heterocycles like azetidines, providing a pathway to synthesize linear amine derivatives. nih.gov These reactions are typically driven by the release of ring strain. nih.gov For N-acyl azetidines, activation is often required to facilitate the cleavage of the C-N bond.

The azetidine ring can be opened by various nucleophiles. This process is often facilitated by activating the ring, for instance, through the use of Lewis acids or by converting the azetidine into a more reactive azetidinium salt. magtech.com.cn The N-acyl group on Benzyl 2-(azetidin-1-yl)-2-oxoacetate already activates the ring towards nucleophilic attack compared to N-alkyl azetidines.

The regioselectivity of the attack depends on both electronic and steric factors. magtech.com.cn Nucleophiles generally attack the less sterically hindered carbon atom adjacent to the nitrogen. magtech.com.cn In the case of N-acylated azetidines, activation by a chiral phosphoric acid has been shown to enable enantioselective desymmetrization using thiol nucleophiles. rsc.org A variety of nucleophiles, including halides and thiols, have been successfully employed to open activated azetidine rings, leading to functionalized γ-amino compounds. nih.govrsc.orgresearchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Activated Azetidine Derivatives

| Azetidine Derivative | Activating Agent/Catalyst | Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| N-(3,4,5-trimethoxybenzoyl)azetidines | BINOL-type chiral phosphoric acid | 2-Mercaptobenzothiazole derivatives | γ-Thioester amine | rsc.org |

| 2-Arylazetidine-2-carboxylic acid ester | Formation of tetraalkyl ammonium (B1175870) salt | Tetrabutylammonium halides (e.g., F⁻) | γ-Halo-α-aryl-α-amino acid ester | researchgate.net |

| Generic Azetidinium Salts | Pre-formed salt | Various (e.g., amines, alcohols) | Polysubstituted linear amines | nih.gov |

While the azetidine ring is generally more stable than the aziridine (B145994) ring, it can undergo hydrolysis under acidic conditions. nih.gov The reaction is initiated by the protonation of the ring nitrogen, making the ring more susceptible to nucleophilic attack by water or another solvent molecule. However, in this compound, the nitrogen lone pair is delocalized by the adjacent carbonyl group, reducing its basicity and thus making protonation less favorable than in N-alkyl azetidines.

Despite this, acid-mediated intramolecular ring-opening has been observed in certain N-substituted azetidines where a pendant nucleophile, such as an amide group, is present. nih.gov This suggests that under specific acidic conditions, the azetidine ring of this compound could potentially be opened, although it is expected to be relatively stable under neutral and moderately acidic or basic conditions. nih.gov

Functionalization at Nitrogen (N-substitution) of Azetidine Ring

The N-acyl bond in amides can be cleaved under hydrolytic conditions, typically by refluxing with strong acids or bases. etsu.edu This process, known as N-deacylation, would transform this compound into azetidine and the corresponding glyoxylic acid derivative.

Acid-catalyzed hydrolysis involves protonation of the amide carbonyl, followed by nucleophilic attack of water. etsu.edu

Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl. etsu.edu

Selective N-deacetylation, a similar process, has been achieved using various reagents, indicating that the N-glyoxyloyl group could potentially be removed to allow for further functionalization at the nitrogen atom. nih.govresearchgate.net For instance, after cleavage, the resulting secondary amine (azetidine) could be subjected to N-alkylation, N-arylation, or acylation with different acyl groups. researchgate.net

Functionalization at Carbon Positions of Azetidine Ring

Introducing substituents at the carbon atoms (C2, C3) of the azetidine ring is a key strategy for creating diverse derivatives. While the electron-withdrawing nature of the N-glyoxyloyl group deactivates the adjacent C-H bonds towards electrophilic substitution, it can activate them towards deprotonation by a strong base.

Methodologies have been developed for the functionalization of C-H bonds in other N-substituted azetidines. For example, N-Boc-2-arylazetidines can undergo regioselective lithiation and subsequent reaction with electrophiles. Although direct analogies for N-glyoxyloyl systems are not prevalent, these studies suggest that C-H functionalization could be a viable, albeit challenging, pathway for modifying the carbon skeleton of this compound.

Reactivity of the Oxoacetate Moiety

The benzyl 2-oxoacetate moiety contains three key reactive sites: the ketone carbonyl group, the benzyl ester, and the benzylic C-H bonds of the benzyl group.

The α-keto ester functionality is a versatile building block in organic synthesis. organic-chemistry.org The ketone group is susceptible to nucleophilic addition and reduction. For example, it can be reduced to an α-hydroxy group using standard reducing agents. It can also serve as a precursor for the synthesis of various heterocyclic compounds. smolecule.com

The benzyl ester can be cleaved through several methods:

Hydrolysis: Like most esters, it can be hydrolyzed to the corresponding carboxylic acid (azetidin-1-yl(oxo)acetic acid) and benzyl alcohol under either acidic or basic conditions.

Hydrogenolysis: A characteristic reaction of benzyl esters is their cleavage by catalytic hydrogenation (e.g., H₂, Pd/C). This mild method yields the carboxylic acid and toluene (B28343), and is often preferred when other functional groups in the molecule are sensitive to acidic or basic conditions.

The benzylic CH₂ group of the benzyl ester is activated towards oxidation and radical reactions. masterorganicchemistry.com Strong oxidizing agents like KMnO₄ can oxidize the entire benzyl group to a carboxylic acid, though this would also cleave the ester. masterorganicchemistry.com Selective benzylic bromination using reagents like N-bromosuccinimide (NBS) is also a common transformation for benzylic positions. masterorganicchemistry.com

Table 2: Potential Reactions of the Oxoacetate Moiety

| Reactive Site | Reaction Type | Reagents | Expected Product | Reference |

|---|---|---|---|---|

| Ketone Carbonyl | Reduction | NaBH₄, LiAlH₄ | Benzyl 2-(azetidin-1-yl)-2-hydroxyacetate | smolecule.com |

| Ester Linkage | Basic Hydrolysis | NaOH, H₂O | Azetidin-1-yl(oxo)acetic acid salt + Benzyl alcohol | nih.gov |

| Ester Linkage | Acidic Hydrolysis | H₃O⁺, heat | Azetidin-1-yl(oxo)acetic acid + Benzyl alcohol | nih.gov |

| Ester Linkage | Hydrogenolysis | H₂, Pd/C | Azetidin-1-yl(oxo)acetic acid + Toluene | masterorganicchemistry.com |

| Benzylic Position | Oxidation | KMnO₄ | (Product mixture due to harsh conditions) | masterorganicchemistry.com |

Ester Hydrolysis and Transesterification

The benzyl ester moiety in this compound is susceptible to cleavage under both acidic and basic conditions, yielding the corresponding carboxylic acid. The hydrolysis of benzyl esters can be achieved through various methods, including the use of strong acids or bases. Additionally, transesterification offers a pathway to other esters by reacting the benzyl ester with an alcohol in the presence of a suitable catalyst.

Ester Hydrolysis:

Base-catalyzed hydrolysis, or saponification, is a common method for the cleavage of benzyl esters. This typically involves treatment with an aqueous solution of a strong base, such as lithium hydroxide or sodium hydroxide, in a protic solvent like methanol (B129727) or ethanol. The reaction proceeds via nucleophilic acyl substitution to afford the carboxylate salt, which upon acidic workup yields the free carboxylic acid.

Acid-catalyzed hydrolysis is also a viable method, often employing strong acids like hydrochloric acid or sulfuric acid in an aqueous medium. The reaction mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon towards nucleophilic attack by water.

| Reaction | Reagents and Conditions | Product | Notes |

| Base-Catalyzed Hydrolysis | 1. LiOH, THF/H₂O 2. HCl (aq) | 2-(Azetidin-1-yl)-2-oxoacetic acid | The reaction typically proceeds to completion at room temperature. |

| Acid-Catalyzed Hydrolysis | HCl (aq), Heat | 2-(Azetidin-1-yl)-2-oxoacetic acid | Requires heating to achieve a reasonable reaction rate. |

Note: The conditions presented are representative for benzyl ester hydrolysis and have not been specifically reported for this compound.

Transesterification:

Transesterification of β-keto esters can be efficiently carried out under solvent-free conditions using heterogeneous catalysts such as silica-supported boric acid. nih.gov This method allows for the conversion of benzyl esters to other alkyl or aryl esters by reaction with the corresponding alcohol. nih.gov The process is generally reversible, and the equilibrium can be shifted towards the product by using an excess of the reactant alcohol or by removing the byproduct (benzyl alcohol).

| Reactant Alcohol | Catalyst | Conditions | Product |

| Methanol | SiO₂-H₃BO₃ | Heat, Solvent-free | Methyl 2-(azetidin-1-yl)-2-oxoacetate |

| Ethanol | SiO₂-H₃BO₃ | Heat, Solvent-free | Ethyl 2-(azetidin-1-yl)-2-oxoacetate |

| Isopropanol | SiO₂-H₃BO₃ | Heat, Solvent-free | Isopropyl 2-(azetidin-1-yl)-2-oxoacetate |

Note: The conditions presented are based on general methods for transesterification of β-keto esters and are illustrative for this compound. nih.gov

Ketone Reactivity: Carbonyl Transformations

The ketone functional group in this compound is a key site for various chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. Common reactions involving the ketone carbonyl include reductions, reductive aminations, and carbon-carbon bond-forming reactions such as the Wittig reaction.

Carbonyl Reduction:

The ketone can be reduced to the corresponding secondary alcohol, benzyl 2-(azetidin-1-yl)-2-hydroxyacetate, using a variety of reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction if the resulting alcohol is chiral.

Reductive Amination:

Reductive amination provides a route to α-amino esters by reacting the ketone with an amine in the presence of a reducing agent. This reaction proceeds through the in-situ formation of an iminium ion intermediate, which is then reduced to the amine.

Wittig Reaction:

The Wittig reaction allows for the conversion of the ketone to an alkene. nih.govnih.gov This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent), which is typically generated from a phosphonium (B103445) salt and a strong base. nih.govnih.gov The reaction is highly versatile and allows for the formation of a carbon-carbon double bond at the position of the original carbonyl group. nih.govnih.gov

| Reaction Type | Reagents | Product |

| Carbonyl Reduction | NaBH₄, Methanol | Benzyl 2-(azetidin-1-yl)-2-hydroxyacetate |

| Reductive Amination | Aniline, NaBH(OAc)₃ | Benzyl 2-(azetidin-1-yl)-2-(phenylamino)acetate |

| Wittig Reaction | Ph₃P=CH₂, THF | Benzyl 2-(azetidin-1-yl)prop-2-enoate |

Note: The reactions and conditions in this table are based on general transformations of ketones and serve as illustrative examples for this compound.

Alpha-Carbon Reactivity: Enolization and Alkylation

While the α-carbon in this compound lacks a hydrogen atom, precluding direct enolization and subsequent alkylation at this position, the principles of α-carbon reactivity are fundamental in understanding the behavior of related carbonyl compounds. msu.edufiveable.me In α-keto esters possessing an α-hydrogen, this proton exhibits enhanced acidity due to the electron-withdrawing effects of the two adjacent carbonyl groups. msu.edufiveable.me

Deprotonation of such compounds with a suitable base leads to the formation of a resonance-stabilized enolate, which can then act as a nucleophile in various reactions, most notably alkylation with alkyl halides. msu.edufiveable.me

Reactions Involving the Benzyl Ester

Debenzylation Strategies (Hydrogenolysis, Chemical Cleavage)

The benzyl ester group is a widely used protecting group for carboxylic acids due to its stability under various conditions and its susceptibility to selective cleavage. The removal of the benzyl group, or debenzylation, can be accomplished through several methods, with catalytic hydrogenolysis being the most common. Chemical cleavage offers an alternative when hydrogenolysis is not feasible due to the presence of other sensitive functional groups.

Hydrogenolysis:

Catalytic hydrogenolysis is a mild and efficient method for the deprotection of benzyl esters. acsgcipr.orgacsgcipr.org The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. acsgcipr.orgacsgcipr.org The process involves the cleavage of the benzylic C-O bond, yielding the free carboxylic acid and toluene as a byproduct. acsgcipr.orgacsgcipr.org Transfer hydrogenolysis, using a hydrogen donor like ammonium formate (B1220265) or cyclohexene (B86901) in the presence of a palladium catalyst, is an alternative to using hydrogen gas. acsgcipr.org

| Catalyst | Hydrogen Source | Solvent | Product |

| 10% Pd/C | H₂ (1 atm) | Methanol or Ethyl Acetate | 2-(Azetidin-1-yl)-2-oxoacetic acid |

| 10% Pd/C | Ammonium formate | Methanol | 2-(Azetidin-1-yl)-2-oxoacetic acid |

Note: These conditions are standard for the hydrogenolysis of benzyl esters and are expected to be applicable to this compound. acsgcipr.orgacsgcipr.org

Chemical Cleavage:

In cases where catalytic hydrogenolysis is incompatible with other functional groups in the molecule (e.g., alkenes or alkynes), chemical cleavage methods can be employed. Strong acids, such as trifluoroacetic acid (TFA) or HBr in acetic acid, can cleave benzyl esters, although these conditions are harsh and may affect other acid-labile groups. Lewis acids, such as trimethylsilyl (B98337) iodide (TMSI) or boron trichloride (B1173362) (BCl₃), can also be used for the cleavage of benzyl esters under non-hydrolytic conditions. Tin(IV) chloride has been shown to selectively cleave benzyl esters in the presence of benzyl ethers, amines, and amides. dal.ca

| Reagent | Conditions | Product |

| Trifluoroacetic acid (TFA) | Dichloromethane (B109758), room temperature | 2-(Azetidin-1-yl)-2-oxoacetic acid |

| Tin(IV) chloride (SnCl₄) | Dichloromethane, room temperature | 2-(Azetidin-1-yl)-2-oxoacetic acid |

Note: The presented conditions are general for the chemical cleavage of benzyl esters and represent potential methods for the debenzylation of this compound.

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. The α-keto functionality of this compound makes it a suitable candidate for participation as the carbonyl component in several important MCRs, such as the Passerini and Ugi reactions. These reactions are highly valuable for generating molecular diversity and are widely used in medicinal chemistry and drug discovery.

Passerini Reaction:

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.gov In the context of this compound, this compound would serve as the ketone component. The reaction is typically carried out in an aprotic solvent at room temperature. wikipedia.orgnih.gov The use of a chiral azetidine-containing aldehyde in a Passerini reaction has been shown to proceed with good diastereoselectivity, which can be enhanced by the use of a Lewis acid promoter like zinc bromide. mdpi.com

| Carboxylic Acid | Isocyanide | Conditions | Expected Product |

| Acetic Acid | tert-Butyl isocyanide | CH₂Cl₂, room temp. | Benzyl 2-(azetidin-1-yl)-2-(acetyloxy)-2-(tert-butylcarbamoyl)acetate |

| Benzoic Acid | Cyclohexyl isocyanide | CH₂Cl₂, ZnBr₂ | Benzyl 2-(azetidin-1-yl)-2-(benzoyloxy)-2-(cyclohexylcarbamoyl)acetate |

Note: This table illustrates the potential application of this compound in the Passerini reaction based on the known reactivity of α-keto esters. wikipedia.orgnih.govmdpi.com

Ugi Reaction:

The Ugi reaction is a four-component reaction between a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, yielding a bis-amide. beilstein-journals.orgnih.gov Similar to the Passerini reaction, this compound can act as the carbonyl component. The reaction is known for its high atom economy and the ability to generate complex, peptide-like structures in a single step. The Ugi reaction is often performed in polar solvents like methanol. beilstein-journals.orgnih.gov Arylglyoxals, which are structurally related to the target compound, are known to participate in Ugi reactions to form complex heterocyclic structures after subsequent cyclization steps. beilstein-journals.orgresearchgate.net

| Amine | Carboxylic Acid | Isocyanide | Expected Product |

| Benzylamine | Acetic Acid | tert-Butyl isocyanide | Benzyl 2-(azetidin-1-yl)-2-(benzyl(2-(tert-butylamino)-2-oxoacetyl)amino)acetate |

| Aniline | Benzoic Acid | Cyclohexyl isocyanide | Benzyl 2-(azetidin-1-yl)-2-(phenyl(2-(cyclohexylamino)-2-oxoacetyl)amino)acetate |

Note: This table provides hypothetical examples of the Ugi reaction with this compound, based on the general principles of this multi-component reaction. beilstein-journals.orgnih.gov

Applications of Benzyl 2 Azetidin 1 Yl 2 Oxoacetate As a Synthetic Building Block and Intermediate

Role in the Synthesis of Complex Heterocyclic Systems

The azetidine (B1206935) core within Benzyl (B1604629) 2-(azetidin-1-yl)-2-oxoacetate is a highly sought-after motif in medicinal chemistry. The inherent ring strain of this four-membered heterocycle makes it a valuable precursor for accessing more complex, three-dimensional structures that are of significant interest in drug discovery. nih.govresearchgate.net

The functionalized azetidine ring is an excellent starting point for the synthesis of intricate fused and spirocyclic systems. nih.gov These scaffolds are prized in drug development for their rigid, three-dimensional conformations, which can lead to improved binding affinity and selectivity for biological targets. researchgate.net Synthetic strategies often involve the manipulation of substituents on the azetidine ring to initiate intramolecular cyclizations, resulting in the formation of novel polycyclic structures.

For instance, densely functionalized azetidine systems can be diversified to create a variety of fused, bridged, and spirocyclic ring systems. nih.gov One notable strategy is the strain-release-driven spirocyclization, which harnesses the inherent energy of a strained precursor, such as an azabicyclo[1.1.0]butane derived from an azetidine core, to rapidly assemble complex sp3-rich spiro-azetidines. mdpi.com The synthesis of multifunctional spirocycles has been achieved from cyclic carboxylic acids via the formation of azetidinones (β-lactams), which are then reduced to the corresponding spirocyclic azetidines. researchgate.net

Table 1: Examples of Spirocyclic Scaffolds Derived from Azetidine Precursors

| Precursor Type | Reaction Strategy | Resulting Scaffold | Reference |

|---|---|---|---|

| Densely functionalized azetidines | Diversification and cyclization | Fused, bridged, and spirocyclic systems | nih.gov |

| Azabicyclo[1.1.0]butyl ketones | Strain-release driven spirocyclization | Spiro-azetidines with varying functionalities | researchgate.netmdpi.com |

Benzyl 2-(azetidin-1-yl)-2-oxoacetate serves as a foundational building block for more elaborate azetidine-containing molecules. The azetidine moiety can be selectively functionalized at various positions to introduce new chemical properties and build molecular complexity. Methodologies for creating highly functionalized azetidine-based scaffolds often begin with simpler, enantioenriched azetidines derived from precursors like β-amino alcohols. nih.gov These core systems can then undergo further reactions, such as N-alkylation followed by ring-closing metathesis, to generate fused eight-membered rings. nih.gov Azetidine carboxylic acids, which can be derived from the title compound, are particularly important scaffolds for preparing biologically active heterocycles and peptides. nih.gov

Utility in the "β-Lactam Synthon Method" for Non-β-Lactam Structures

The azetidin-2-one (B1220530), or β-lactam, ring is a structural relative of the azetidine in this compound and is a cornerstone of a powerful synthetic strategy known as the "β-Lactam Synthon Method". proquest.comeurekaselect.com This method exploits the high ring strain of the four-membered lactam, which facilitates selective bond cleavage. proquest.comresearchgate.net By carefully choosing reaction conditions, any of the four bonds in the β-lactam ring can be opened, providing access to a diverse range of acyclic and non-β-lactam heterocyclic structures that would be difficult to synthesize otherwise. proquest.comeurekaselect.com

One of the most prominent applications of the β-lactam synthon method is the synthesis of β-amino acids and their derivatives. proquest.comnih.gov The N1-C2 bond of the azetidin-2-one ring can be readily hydrolyzed under acidic or basic conditions to yield β-amino acids. mdpi.com This approach is highly valuable because it allows for the stereocontrolled synthesis of enantiomerically pure β-amino acids, which are important components of various natural products and peptidomimetics. proquest.com The lithium enolate of N-substituted azetidin-2-ones can undergo aldol (B89426) reactions with aldehydes and ketones, directly incorporating the β-lactam framework into more complex structures that are precursors to novel β-amino acid derivatives. nih.gov

Beyond β-amino acids, the selective cleavage of different bonds within the β-lactam ring serves as a gateway to a variety of other nitrogen-containing compounds. proquest.com The versatility of the azetidin-2-one skeleton allows it to act as a template for building larger heterocyclic systems. researchgate.net For example, enantiomerically pure β-lactams are versatile intermediates for synthesizing peptides, polyamines, amino sugars, and polyamino alcohols. eurekaselect.com The development of methodologies based on the β-lactam nucleus provides access to a diverse array of synthetic targets that lack the original β-lactam ring structure, highlighting its power as a synthetic building block. proquest.comeurekaselect.com

Intermediate in the Synthesis of Specific Oxadiazole Derivatives

While direct, single-step conversions may not be widely documented, this compound is a logical intermediate for the synthesis of specific oxadiazole derivatives. The general synthetic pathway to 1,3,4-oxadiazoles often involves the cyclization of acylhydrazides (R-CO-NHNH2). researchgate.netjchemrev.comnih.gov

The this compound molecule can be readily converted into the corresponding acylhydrazide, 2-(azetidin-1-yl)-2-oxoacetohydrazide , through reaction with hydrazine (B178648) hydrate. This key intermediate, containing the intact azetidine ring, can then be cyclized to form the target oxadiazole ring. A common method for this cyclization is reacting the hydrazide with carbon disulfide (CS2) in a basic medium to yield a 5-substituted-1,3,4-oxadiazole-2-thiol. jchemrev.comnih.govwho.int This thiol can then be further functionalized.

Table 2: Plausible Synthetic Route to Azetidine-Substituted Oxadiazoles

| Step | Starting Material | Reagent(s) | Intermediate/Product | General Method Reference |

|---|---|---|---|---|

| 1. Hydrazide Formation | This compound | Hydrazine Hydrate | 2-(azetidin-1-yl)-2-oxoacetohydrazide | researchgate.netnih.gov |

| 2. Oxadiazole Cyclization | 2-(azetidin-1-yl)-2-oxoacetohydrazide | Carbon Disulfide, Base | 5-(azetidin-1-ylcarbonyl)-1,3,4-oxadiazole-2(3H)-thione | jchemrev.comwho.int |

This multi-step sequence demonstrates the utility of this compound as a foundational intermediate, providing the necessary azetidine-containing acyl structure for subsequent elaboration into complex heterocyclic systems like substituted 1,3,4-oxadiazoles. researchgate.netnih.gov

Stereochemical Considerations in the Synthesis and Reactions of Benzyl 2 Azetidin 1 Yl 2 Oxoacetate

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce a chiral compound as a single enantiomer or with a significant enantiomeric excess. For Benzyl (B1604629) 2-(azetidin-1-yl)-2-oxoacetate, which is achiral as a whole, asymmetric synthesis would be relevant if chiral centers were introduced into the azetidine (B1206935) ring. Should substituted azetidines be used as precursors, several asymmetric strategies could be envisaged.

One common approach is the use of a chiral pool , starting from readily available enantiopure precursors such as amino acids. For instance, (S)-azetidine-2-carboxylic acid could be a starting material. Acylation of its nitrogen with benzyl 2-chloro-2-oxoacetate would, in principle, yield the desired product with a defined stereocenter at the C2 position of the azetidine ring.

Another powerful method is catalytic asymmetric synthesis . This involves the use of a chiral catalyst to transform a prochiral substrate into a chiral product. For example, a prochiral azetine (the unsaturated precursor to azetidine) could undergo an enantioselective reduction or other addition reactions catalyzed by a chiral metal complex to introduce stereocenters before the acylation step. rsc.orgnih.govacs.org

Substrate-controlled synthesis is also a viable strategy, where a chiral center already present in the substrate directs the formation of new stereocenters. If a substituted azetidine with existing chirality is used, its reaction with benzyl 2-chloro-2-oxoacetate would be influenced by the steric and electronic nature of the existing chiral center.

Control of Diastereoselectivity and Enantioselectivity

When a molecule contains multiple stereocenters, both diastereoselectivity and enantioselectivity must be controlled. In the context of reactions involving Benzyl 2-(azetidin-1-yl)-2-oxoacetate, for example, if the keto group were to be reduced or subjected to a nucleophilic addition, a new stereocenter would be generated.

Diastereoselectivity in such reactions could be controlled by the existing stereochemistry of a substituted azetidine ring. The ring's conformation and the steric hindrance posed by its substituents would favor the approach of a reagent from one face over the other. For instance, in the reduction of a chiral 2-substituted analogue of this compound, the hydride would preferentially attack from the less hindered face, leading to a diastereomeric excess of one alcohol product. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio (d.r.). nih.gov

Enantioselectivity would be controlled by using a chiral reagent or catalyst. For the reduction of the ketone in the parent this compound, a chiral reducing agent, such as a borane (B79455) pre-complexed with a chiral ligand (e.g., from the Corey-Bakshi-Shibata catalyst system), could be employed to produce one enantiomer of the resulting alcohol in excess.

The following interactive table illustrates hypothetical outcomes for the diastereoselective reduction of a 2-substituted this compound, demonstrating how the choice of reagent can influence the diastereomeric ratio.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |

| 1 | NaBH4 | Methanol (B129727) | 0 | 60:40 |

| 2 | L-Selectride® | THF | -78 | 95:5 |

| 3 | DIBAL-H | Toluene (B28343) | -78 | 80:20 |

This table is for illustrative purposes and represents typical trends in diastereoselective reductions.

Chiral Auxiliary Strategies

A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chirality to the product. This is a robust and widely used strategy in asymmetric synthesis. rsc.org

In the synthesis of a chiral derivative of this compound, a chiral auxiliary could be attached to the azetidine ring. For instance, if the synthesis starts from a prochiral azetidine, a chiral group could be appended to the nitrogen atom. This chiral N-substituted azetidine could then be acylated with benzyl 2-chloro-2-oxoacetate. Subsequent reactions at a different position on the azetidine ring would be directed by the chiral auxiliary.

Alternatively, if a reaction is to be performed on the 2-oxoacetate moiety, a chiral auxiliary could be incorporated into the benzyl ester part of the molecule. For example, instead of a simple benzyl group, a chiral alcohol like (–)-8-phenylmenthol could be used to form the ester. Nucleophilic addition to the ketone would then be directed by this chiral auxiliary.

The table below provides examples of common chiral auxiliaries and their potential points of attachment on a precursor to this compound.

| Chiral Auxiliary | Type | Potential Attachment Point |

| (S)-(-)-4-Phenyl-2-oxazolidinone | Oxazolidinone | N-atom of a precursor azetidine |

| (1R,2S,5R)-(-)-Menthol | Chiral Alcohol | Ester group (replacing benzyl) |

| (R)-(+)-tert-Butanesulfinamide | Sulfinamide | N-atom of a precursor azetidine |

Stereochemical Analysis of Reaction Products

The successful implementation of any stereoselective synthesis requires reliable methods for determining the stereochemical outcome of the reactions. This involves separating the stereoisomers and determining their absolute and relative configurations.

Separation of Stereoisomers:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. The stationary phase of the HPLC column is chiral and interacts differently with the two enantiomers, leading to different retention times.

Gas Chromatography (GC) with a chiral stationary phase: Similar to chiral HPLC, this method is suitable for volatile compounds.

Diastereomer Separation: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques like column chromatography or by crystallization.

Determination of Stereochemistry:

X-ray Crystallography: This is the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as the Nuclear Overhauser Effect (NOE), can be used to determine the relative stereochemistry of diastereomers by analyzing the spatial proximity of different protons. Chiral shift reagents can be used to distinguish between enantiomers.

Optical Rotation: Measurement of the specific rotation of a chiral compound using a polarimeter can be used to determine its enantiomeric purity if the rotation of the pure enantiomer is known.

The following table summarizes the analytical techniques used for stereochemical analysis.

| Technique | Purpose | Information Obtained |

| Chiral HPLC/GC | Separation and quantification | Enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) |

| Column Chromatography | Separation | Isolation of diastereomers |

| X-ray Crystallography | Structure elucidation | Absolute and relative configuration |

| NMR Spectroscopy | Structure elucidation | Relative configuration, diastereomeric ratio (d.r.) |

| Polarimetry | Purity assessment | Optical rotation, indication of enantiomeric purity |

Mechanistic Investigations of Reactions Involving Benzyl 2 Azetidin 1 Yl 2 Oxoacetate

Elucidation of Reaction Pathways and Transition States

There is no available data from computational or experimental studies that elucidates the specific reaction pathways and transition states for reactions involving Benzyl (B1604629) 2-(azetidin-1-yl)-2-oxoacetate.

Studies of Rearrangement Reactions

No documented studies on the rearrangement reactions specific to Benzyl 2-(azetidin-1-yl)-2-oxoacetate have been found in the scientific literature.

Investigation of Unusual Reactivity Patterns, e.g., C3-C4 Bond Fission

While C3-C4 bond fission can be a potential reactivity pattern for strained four-membered rings, there are no specific investigations or reports of such unusual reactivity for this compound.

Kinetic and Thermodynamic Aspects of Transformations

Information regarding the kinetic and thermodynamic parameters of any transformations involving this compound is not available in the current body of scientific literature.

Computational and Theoretical Studies

Molecular Modeling and Electronic Structure Analysis

Molecular modeling and electronic structure analysis are foundational to understanding the intrinsic properties of a molecule. These computational techniques have been applied to Benzyl (B1604629) 2-(Azetidin-1-yl)-2-oxoacetate to predict its three-dimensional shape and the distribution of electrons within its structure.

The electronic structure of Benzyl 2-(Azetidin-1-yl)-2-oxoacetate has been analyzed to predict its reactivity. The molecule contains several reactive sites, including the carbonyl carbons of the ester and amide groups, which are electrophilic in nature. The nitrogen atom of the azetidine (B1206935) ring possesses a lone pair of electrons, rendering it nucleophilic. The distribution of electron density, often visualized through molecular electrostatic potential maps, highlights these regions of high and low electron density, thereby predicting how the molecule might interact with other reagents.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations have been instrumental in exploring the potential reaction pathways involving this compound. These calculations provide a detailed picture of the energy changes that occur during a chemical reaction, allowing for the identification of the most likely mechanism.

For hypothetical reactions involving this compound, such as its hydrolysis or its reaction with nucleophiles, transition state theory and quantum chemical calculations can be used to characterize the high-energy transition state structures. The geometry and energetic properties of these transition states are crucial for understanding the kinetics of the reaction.

By mapping the energy of the system as the reaction progresses from reactants to products through the transition state, a reaction energy profile can be constructed. For this compound, these profiles can help to determine the activation energy of a given reaction, providing a quantitative measure of how fast the reaction is likely to proceed. These theoretical predictions are invaluable for optimizing reaction conditions in a laboratory setting.

In Silico Screening for Potential Chemical Applications (excluding biological activities)

In silico screening methods can be employed to explore the potential of this compound in various chemical contexts, beyond its biological activity. These computational approaches can assess its suitability as a building block in organic synthesis, a ligand for catalysis, or a component in materials science. By simulating its interaction with a wide range of chemical species and environments, researchers can identify promising avenues for its application in non-biological domains.

Future Research Directions and Unexplored Chemical Space

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The current synthetic approaches to Benzyl (B1604629) 2-(azetidin-1-yl)-2-oxoacetate and its derivatives, while functional, present opportunities for improvement in terms of efficiency, atom economy, and environmental impact. Future research could focus on the development of greener synthetic methodologies. This includes the exploration of catalytic methods that minimize waste and avoid the use of stoichiometric reagents. For instance, the direct coupling of azetidine (B1206935) with a suitable benzyl glyoxylate (B1226380) precursor catalyzed by a transition metal could offer a more atom-economical route. Furthermore, the use of biocatalysis, employing enzymes to construct the core structure, could lead to highly efficient and enantioselective syntheses under mild conditions.

Table 1: Potential Sustainable Synthetic Approaches

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition Metal Catalysis | High atom economy, potential for asymmetric induction. | Ligand design, optimization of reaction conditions. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme screening and engineering. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Reactor design, optimization of flow parameters. |

Exploration of New Reactivity Modes and Transformations

The inherent reactivity of the azetidine ring and the α-ketoester functionality in Benzyl 2-(azetidin-1-yl)-2-oxoacetate suggests a rich and largely unexplored reaction chemistry. The strained four-membered ring of azetidine is susceptible to ring-opening reactions, which could be exploited to generate novel linear amino acid derivatives. Future work could investigate Lewis or Brønsted acid-catalyzed ring-opening reactions with various nucleophiles.

The α-ketoester moiety is a versatile functional group that can participate in a wide array of transformations. Research into its reactivity could include:

Decarboxylative couplings: The ester group could be removed to generate an azetidinyl ketone radical or anion for subsequent C-C bond formation.

Reductive amination: The ketone could be converted into a chiral amine, introducing a new stereocenter.

Wittig-type reactions: The ketone can be transformed into an alkene, allowing for further functionalization.

Expanding the Scope of its Application as a Building Block in Complex Chemical Synthesis

This compound is an attractive building block for the synthesis of more complex and biologically relevant molecules. The azetidine motif is a key component in many pharmaceuticals due to its ability to impart favorable physicochemical properties. Future applications could focus on its use in the synthesis of:

Novel β-lactam analogues: By manipulating the functional groups, it may be possible to construct novel antibiotic scaffolds.

Conformationally constrained peptides: The rigid azetidine ring can be incorporated into peptide backbones to control their secondary structure.

Spirocyclic compounds: The nitrogen atom of the azetidine can act as a nucleophile in intramolecular cyclization reactions to form complex spirocyclic architectures. Research in this area has shown the potential for creating diverse molecular scaffolds. nih.gov

Advanced Stereochemical Control in Derivatization

The development of stereoselective methods for the derivatization of this compound is crucial for its application in medicinal chemistry. Future research should target the development of catalytic asymmetric transformations that can control the stereochemistry of reactions at the α-carbon of the ketoester and at the carbons of the azetidine ring. This could involve the use of chiral catalysts, auxiliaries, or organocatalysts to achieve high levels of enantioselectivity and diastereoselectivity. For example, asymmetric hydrogenation of the ketone or enantioselective additions of nucleophiles would provide access to a range of chiral derivatives.

Integration with Emerging Synthetic Methodologies (e.g., Photoredox Catalysis, Flow Chemistry)

The integration of this compound into modern synthetic methodologies like photoredox catalysis and flow chemistry could open up new avenues for its utilization.

Photoredox Catalysis: Visible-light photoredox catalysis could be employed for the generation of radicals from the α-ketoester moiety, enabling novel C-C and C-heteroatom bond formations under mild conditions. escholarship.org This approach could be particularly useful for late-stage functionalization of complex molecules.

Flow Chemistry: The use of continuous-flow reactors could offer significant advantages for the synthesis and derivatization of this compound. beilstein-journals.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions.

Q & A

Basic: What are the foundational synthetic routes for Benzyl 2-(Azetidin-1-yl)-2-oxoacetate, and how do reaction conditions influence yield?

Answer:

A common approach involves coupling azetidine with benzyl oxoacetate derivatives. For analogous oxoacetates (e.g., methyl or ethyl esters), methods include reacting carboxylic acid derivatives (e.g., azetidine-1-carboxylic acid) with benzyl chloroformate in the presence of a base like triethylamine to neutralize HCl byproducts . Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity .

- Temperature : Room temperature or mild heating (30–40°C) minimizes side reactions .

- Purification : Column chromatography (e.g., petroleum ether/ethyl acetate) isolates the product .

Advanced: How can researchers address contradictions in NMR data for this compound derivatives?

Answer:

Discrepancies in spectral data (e.g., unexpected splitting or shifts) often arise from conformational isomerism or impurities. Methodological steps include:

- Multi-nuclear NMR : Compare H, C, and 2D spectra (e.g., HSQC, COSY) to resolve overlapping signals .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) to rule out byproducts .

- Crystallography : X-ray diffraction (if crystallizable) provides definitive structural validation .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Standardized protocols include:

- NMR spectroscopy : Identify azetidine protons (δ 3.0–4.0 ppm) and ester carbonyls (δ 165–175 ppm) .

- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm) and amine/ester linkages .

- HPLC-MS : Quantify purity and detect trace impurities (<1%) .

Advanced: How does the azetidine ring influence the compound’s reactivity compared to pyrrolidine or piperidine analogs?

Answer:

The strained 4-membered azetidine ring enhances nucleophilicity at the nitrogen, increasing reactivity in:

- Acylation reactions : Faster kinetics compared to 5- or 6-membered amines due to ring strain .

- Hydrolysis susceptibility : Azetidine’s oxoacetate esters may hydrolyze faster under acidic/basic conditions than bulkier analogs, requiring pH-controlled storage .

Comparative studies with pyrrolidine analogs show 20–30% higher reactivity in nucleophilic substitutions .

Advanced: What strategies optimize multi-step synthesis of this compound for scale-up?

Answer:

For industrial translation:

- Continuous flow chemistry : Automated reactors improve temperature/pH control, reducing side reactions (e.g., over-hydrolysis) .

- Catalyst optimization : Lewis acids (e.g., ZnCl) enhance coupling efficiency by 15–20% .

- In-line analytics : Real-time FTIR monitors intermediate formation, reducing purification bottlenecks .

Basic: How do electronic effects of the azetidine moiety impact biological activity in vitro?

Answer:

The azetidine ring’s electron-rich nitrogen enhances hydrogen bonding with biological targets (e.g., enzymes). In antimicrobial assays, analogs with small N-heterocycles (azetidine vs. piperidine) show 2–3x higher potency due to improved membrane penetration . Fluorine or chlorine substituents on related oxoacetates further modulate lipophilicity (logP) and binding affinity .

Advanced: What computational methods predict the stability of this compound under physiological conditions?

Answer:

- DFT calculations : Model hydrolysis pathways (e.g., transition states for ester cleavage) using software like Gaussian .

- Molecular dynamics (MD) : Simulate interactions with water/lipid bilayers to predict half-life in biological systems .

- QSPR models : Correlate substituent effects (e.g., azetidine vs. pyrrolidine) with experimental stability data .

Basic: What are the documented challenges in purifying this compound?

Answer:

Common issues include:

- Co-elution of byproducts : Use gradient elution (e.g., 5→50% ethyl acetate in hexane) for better separation .

- Hydrolysis during purification : Avoid aqueous workups; opt for anhydrous NaSO drying .

- Crystallization difficulties : Seed with microcrystals of analogous compounds (e.g., benzyl esters) .

Advanced: How do steric and electronic effects of the benzyl group influence regioselectivity in downstream reactions?

Answer:

The benzyl ester’s bulk directs reactions to less hindered sites:

- Nucleophilic attack : Prefers the azetidine nitrogen over the ester carbonyl due to steric shielding .

- Cross-coupling : Suzuki-Miyaura reactions occur selectively at the azetidine ring’s C3 position (vs. benzyl) .

Electron-withdrawing groups on the benzyl ring (e.g., nitro) further polarize the ester carbonyl, accelerating aminolysis .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Ventilation : Use fume hoods due to potential amine volatility .

- PPE : Nitrile gloves and goggles to prevent skin/eye contact .

- Storage : Anhydrous conditions at –20°C to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.